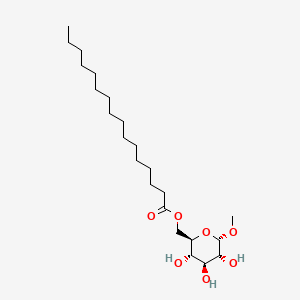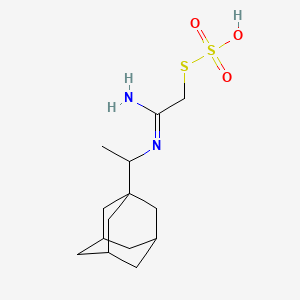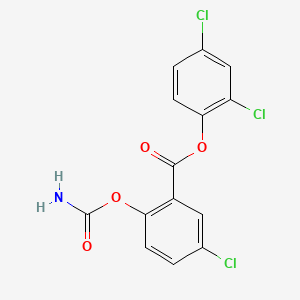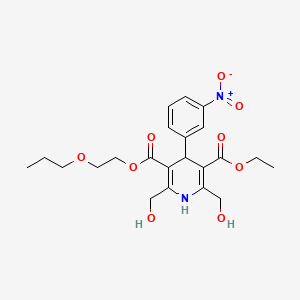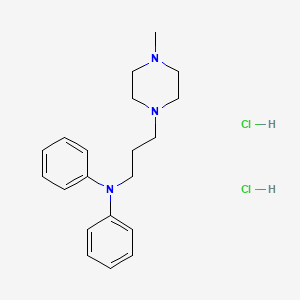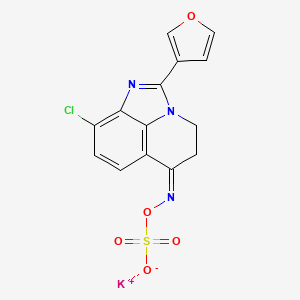
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- is a chemical compound with a complex structure that belongs to the purine family
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves several steps and specific reaction conditions. One common synthetic route includes the use of reagents such as sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol. The reaction is further processed with various reagents like potassium carbonate in N,N-Dimethylformamide (DMF), lithium hydroxide in a methanol-water mixture, and sodium nitrite in 50% acetic acid at elevated temperatures .
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite in ammonium hydroxide, carbon disulfide in ethanol-water mixture, and iodine in potassium hydroxide-ethanol mixture. These reactions typically yield major products such as substituted purines and other derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It acts as a nonselective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This, in turn, affects various cellular processes, including muscle contraction and neurotransmitter release .
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- can be compared with similar compounds such as caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-) and theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-). While caffeine is known for its stimulant effects and widespread use in beverages, theobromine is primarily found in cocoa and chocolate products and has milder stimulant effects. The unique phenylethyl group in 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- distinguishes it from these compounds and contributes to its specific properties and applications .
Propiedades
Número CAS |
132560-06-6 |
|---|---|
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-17-13(19)11-12(16-9-15-11)18(14(17)20)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
Clave InChI |
ICAXBBVKDJEQCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


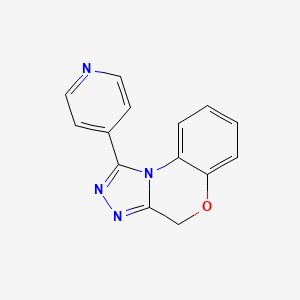
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
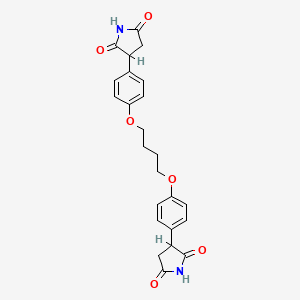

![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
